molecular formula C11H8Cl2N2O B8473071 2,5-dichloro-6-[1-(1H-imidazol-1-yl)vinyl]phenol

2,5-dichloro-6-[1-(1H-imidazol-1-yl)vinyl]phenol

Cat. No. B8473071
M. Wt: 255.10 g/mol
InChI Key: ZBECSRJHVWBRKQ-UHFFFAOYSA-N
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Patent
US04629795

Procedure details

To a solution of 99.6 mg (1.4625 mol, 1.5 mol equivalent) of 1H-imidazole and 0.204 ml (1.5 mol equivalent) of triethylamine in 1.5 ml of tetrahydrofuran (hereinafter referred to as "THF") was dropwise added 0.106 ml (1.5 mol equivalent) of thionyl chloride at 13°-17° C. The mixture was stirred at the same temperature for 30 minutes, and after the termination of the reaction the precipitating triethylamine hydrochloride was removed by filtration. The filtrate was dropwise added to a solution of 0.2 g (0.975 mmol) of 3,6-dichloro-2-hydroxy acetophenone 6, 0.163 ml (1.2 mol equivalent) of triethylamine and 0.5 ml of THF at 28°-32° C. The mixture was stirred at the same temperature for 1 hour and evaporated under reduced pressure. The residue was extracted with dichloromethane, and the extract was washed with water, dried over anhydrous sodium sulfate, and evaporated under reduced pressure. The resulting residue is purified by silica-gel chromatography to give 152 mg (yield: 61.0%) of the titled compound 7.
Quantity
99.6 mg
Type
reactant
Reaction Step One
Quantity
0.204 mL
Type
reactant
Reaction Step Two
Quantity
0.106 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
3,6-dichloro-2-hydroxy acetophenone
Quantity
0.2 g
Type
reactant
Reaction Step Five
Quantity
0.163 mL
Type
reactant
Reaction Step Five
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Five
Quantity
1.5 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
61%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.C(N([CH2:11][CH3:12])CC)C.S(Cl)([Cl:15])=O.[ClH:17].C(N([CH2:23][CH3:24])CC)C.[O:25]1[CH2:29][CH2:28][CH2:27][CH2:26]1>>[Cl:17][C:24]1[CH:23]=[CH:29][C:28]([Cl:15])=[C:27]([C:11]([N:1]2[CH:5]=[CH:4][N:3]=[CH:2]2)=[CH2:12])[C:26]=1[OH:25] |f:3.4|

Inputs

Step One
Name
Quantity
99.6 mg
Type
reactant
Smiles
N1C=NC=C1
Step Two
Name
Quantity
0.204 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.106 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)N(CC)CC
Step Five
Name
3,6-dichloro-2-hydroxy acetophenone
Quantity
0.2 g
Type
reactant
Smiles
Name
Quantity
0.163 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.5 mL
Type
reactant
Smiles
O1CCCC1
Step Six
Name
Quantity
1.5 mL
Type
reactant
Smiles
O1CCCC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 13°-17° C
CUSTOM
Type
CUSTOM
Details
was removed by filtration
STIRRING
Type
STIRRING
Details
The mixture was stirred at the same temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with dichloromethane
WASH
Type
WASH
Details
the extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue is purified by silica-gel chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C(=C(C=C1)Cl)C(=C)N1C=NC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 152 mg
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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